An In-Depth Technical Guide to 5-Amino-2-methoxybenzene-1-sulfonamide Hydrochloride: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 5-Amino-2-methoxybenzene-1-sulfonamide Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride, a key chemical intermediate with significant potential in medicinal chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights, focusing on the causality behind experimental choices and methodologies.
Compound Identification and Physicochemical Properties
5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride is an aromatic sulfonamide derivative. While a specific CAS number for the hydrochloride salt is not readily found in major chemical databases, this is not uncommon for hydrochloride salts of research intermediates, which are often prepared in-house from the free base for reasons of improved solubility and stability. The core molecule, 5-Amino-2-methoxybenzenesulfonamide , serves as the primary reference for its chemical properties.
The structural backbone of this compound, featuring a sulfonamide group, an amino group, and a methoxy group on a benzene ring, makes it a valuable scaffold in the synthesis of more complex molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of antibacterial, anti-inflammatory, and anticancer drugs.[1][2][3]
Table 1: Physicochemical Properties of 5-Amino-2-methoxybenzenesulfonamide
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₃S | --- |
| Molecular Weight | 202.23 g/mol | --- |
| Appearance | Predicted to be a white to off-white solid | General knowledge |
| Solubility | Predicted to be slightly soluble in water, more soluble in organic solvents like DMSO and methanol. The hydrochloride salt is expected to have enhanced aqueous solubility. | General knowledge |
| pKa (predicted) | ~9.5 (amino group), ~10.5 (sulfonamide NH) | --- |
Note: Properties are for the free base and are largely predicted, as extensive experimental data for this specific molecule is not publicly available. The hydrochloride salt is formed by the protonation of the primary amino group.
Synthesis and Mechanistic Rationale
The synthesis of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following proposed pathway is based on established synthetic routes for analogous aromatic sulfonamides.[4][5]
Proposed Synthesis Pathway
The synthesis logically begins with a commercially available starting material, such as 4-methoxyaniline, and proceeds through protection, sulfonation, amination, and deprotection, followed by salt formation.
Caption: Proposed multi-step synthesis of 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride.
Detailed Experimental Protocol and Rationale
Step 1: Protection of the Amino Group
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Protocol: To a solution of 4-methoxyaniline in a suitable solvent (e.g., glacial acetic acid), slowly add acetic anhydride with stirring. The reaction is typically exothermic and may require cooling. After the addition is complete, the mixture is stirred until the reaction is complete (monitored by TLC). The product, N-(4-methoxyphenyl)acetamide, is then isolated by precipitation in water, followed by filtration and drying.
-
Causality: The amino group of the starting material is highly reactive and would interfere with the subsequent chlorosulfonation step. Acetylation protects the amino group as an amide, which is stable under the strongly acidic conditions of chlorosulfonation.
Step 2: Chlorosulfonation
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Protocol: The protected intermediate, N-(4-methoxyphenyl)acetamide, is added portion-wise to an excess of cold (0-5 °C) chlorosulfonic acid.[4] The temperature must be strictly controlled to prevent side reactions and degradation. The reaction mixture is stirred at low temperature until completion. The mixture is then carefully quenched by pouring it onto crushed ice, which precipitates the sulfonyl chloride product.
-
Causality: Chlorosulfonic acid is a powerful electrophilic agent that introduces the -SO₂Cl group onto the aromatic ring. The reaction is directed ortho to the activating methoxy group and para to the acetamido group. Due to steric hindrance from the methoxy group, the sulfonation occurs at the 5-position.
Step 3: Amination
-
Protocol: The resulting sulfonyl chloride is reacted with an excess of aqueous ammonia. The reaction is typically carried out at a controlled temperature to avoid hydrolysis of the sulfonyl chloride back to the sulfonic acid. The sulfonamide product precipitates from the solution and can be collected by filtration.
-
Causality: The highly reactive sulfonyl chloride readily undergoes nucleophilic substitution with ammonia to form the stable sulfonamide.
Step 4: Deprotection
-
Protocol: The acetyl protecting group is removed by acid hydrolysis. The N-(4-methoxy-3-sulfamoylphenyl)acetamide is heated in an aqueous solution of a strong acid, such as hydrochloric acid.[4] Upon cooling, the free amine product, 5-Amino-2-methoxybenzenesulfonamide, can be precipitated by neutralizing the solution.
-
Causality: The amide bond is susceptible to hydrolysis under acidic conditions, regenerating the primary amino group.
Step 5: Hydrochloride Salt Formation
-
Protocol: The purified free base is dissolved in a suitable alcohol, such as ethanol or isopropanol. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[6]
-
Causality: The basic amino group is protonated by the hydrochloric acid to form the ammonium salt. This salt form often has improved crystallinity, stability, and aqueous solubility compared to the free base, making it more suitable for further use in research and development.
Applications in Medicinal Chemistry and Drug Development
The sulfonamide moiety is a privileged scaffold in drug discovery due to its ability to mimic the carboxylic acid group and participate in hydrogen bonding interactions with biological targets.[1][7] The title compound is a valuable building block for several reasons:
-
Versatile Intermediate: The primary amino group can be readily functionalized through various reactions, such as acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of compounds.
-
Structural Motif in Bioactive Molecules: The 5-amino-2-methoxybenzenesulfonamide core is structurally related to intermediates used in the synthesis of alpha-1 adrenergic receptor antagonists, such as Tamsulosin, which are used to treat benign prostatic hyperplasia.[5][6]
-
Potential for Novel Therapeutics: As a building block, this compound can be incorporated into novel molecular designs targeting a range of enzymes and receptors. Sulfonamides have shown a broad spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[2][3]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques is typically employed.
Caption: Standard analytical workflow for the characterization of a novel chemical entity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final compound and monitoring the progress of reactions.
-
Protocol Example:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm or 280 nm).
-
Rationale: This method separates the target compound from starting materials, by-products, and impurities based on their polarity. The peak area of the main component relative to the total peak area gives a quantitative measure of purity.[8]
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. It is often coupled with HPLC (LC-MS).
-
Technique: Electrospray ionization (ESI) is a suitable method for this type of molecule.
-
Expected Result: In positive ion mode, the free base should show a prominent ion at m/z 203.05 [M+H]⁺. The hydrochloride salt may show the same ion, as the HCl is often lost in the gas phase.
-
Rationale: MS provides a highly accurate mass measurement, which is a critical piece of evidence for confirming the molecular formula of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure.
-
¹H NMR: The proton NMR spectrum will show distinct signals for each type of proton in the molecule. Expected signals would include those for the aromatic protons (with specific splitting patterns indicating their relative positions), the methoxy group protons (a singlet around 3.8-4.0 ppm), and the amino and sulfonamide protons (which may be broad and exchangeable with D₂O).
-
¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom, confirming the carbon skeleton of the molecule.
-
Rationale: The chemical shifts, integration, and coupling patterns in the NMR spectra provide unambiguous evidence of the compound's structure and connectivity.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 5-Amino-2-methoxybenzene-1-sulfonamide hydrochloride.
Table 2: Safety and Handling Guidelines
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[9][10] | To prevent skin and eye contact with the chemical, which may cause irritation.[9] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood.[11][12] Avoid generating dust. | To minimize inhalation of the compound. Aromatic amines and sulfonamides can be respiratory irritants. |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place.[9] Keep away from strong oxidizing agents. | To prevent degradation from moisture, light, and reaction with incompatible materials. |
| Spill & Disposal | In case of a spill, clean up promptly using appropriate absorbent material and dispose of as chemical waste in accordance with local regulations.[10][12] | To prevent environmental contamination and accidental exposure. |
References
- US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents.
- RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents.
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SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 - EPO. Available at: [Link]
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5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C10H16N2O3S | CID - PubChem. Available at: [Link]
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Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. Available at: [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]
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ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. Available at: [Link]
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Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. Available at: [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]
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Chemical Safety Guidelines - updated July 21, 2021 - tamusa. Available at: [Link]
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What is the method of analysis of sulphonamides? - Quora. Available at: [Link]
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Determination of Sulfa Drugs and Sulfonamides | Analytical Chemistry - ACS Publications. Available at: [Link]
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Sulfonamide (medicine) - Wikipedia. Available at: [Link]
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Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. Available at: [Link]
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5-Amino-2-méthylbenzènesulfonamide - Chem-Impex. Available at: [Link]
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What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Available at: [Link]
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